2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Description
2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its significant biological activities .
Properties
IUPAC Name |
2-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11(14-12-15-13-7-17-12)10-6-9(10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMAHSYLBWLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NN=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Reagents: Phenylthiosemicarbazide, methoxy cinnamic acid, phosphorus oxychloride
Solvent: Ethanol
Temperature: Reflux conditions
Duration: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is involved in oncogenic cell-signaling cascades . This inhibition leads to the disruption of cell signaling pathways, resulting in the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic structure with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Another isomer with distinct biological activities.
Uniqueness
2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to its specific structure, which combines the thiadiazole ring with a cyclopropane carboxamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
